molecular formula C9H10O B12370027 Cinnamyl Alcohol-d9

Cinnamyl Alcohol-d9

Katalognummer: B12370027
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: OOCCDEMITAIZTP-LPSSVFIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnamyl Alcohol-d9 is a deuterated form of cinnamyl alcohol, a naturally occurring organic compound found in cinnamon. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and reaction mechanisms. This compound retains the aromatic and allylic alcohol structure of cinnamyl alcohol, making it a valuable tool in both synthetic and analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamyl Alcohol-d9 can be synthesized through several methods. One common approach involves the reduction of cinnamaldehyde-d9 using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic processes. For example, engineered strains of Escherichia coli can be used to convert cinnamic acid-d9 into this compound through a series of enzymatic reactions. This method is advantageous due to its scalability and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamyl Alcohol-d9 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cinnamaldehyde-d9 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to dihydrothis compound using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Cinnamaldehyde-d9.

    Reduction: Dihydrothis compound.

    Substitution: Cinnamyl chloride-d9.

Wissenschaftliche Forschungsanwendungen

Cinnamyl Alcohol-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of cinnamyl alcohol in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Cinnamyl Alcohol-d9 involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as cinnamyl alcohol dehydrogenase, which converts it into cinnamaldehyde-d9. This conversion is crucial for its biological activity and potential therapeutic effects. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cinnamyl Alcohol: The non-deuterated form, commonly found in cinnamon.

    Cinnamaldehyde: The aldehyde form, known for its strong fragrance and flavor.

    Cinnamic Acid: The carboxylic acid form, used in the synthesis of various derivatives.

Uniqueness

Cinnamyl Alcohol-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it easier to trace and study its behavior in complex systems, offering insights that are not possible with non-deuterated compounds .

Eigenschaften

Molekularformel

C9H10O

Molekulargewicht

143.23 g/mol

IUPAC-Name

(E)-1,1,2,3-tetradeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,4D,5D,6D,7D,8D2

InChI-Schlüssel

OOCCDEMITAIZTP-LPSSVFIWSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C([2H])([2H])O)/[2H])[2H])[2H]

Kanonische SMILES

C1=CC=C(C=C1)C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.